3-(3-Methoxypropyl)azetidine hydrochloride
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Overview
Description
3-(3-Methoxypropyl)azetidine hydrochloride is a chemical compound with the molecular formula C7H15NO2·HCl. It is a four-membered nitrogen-containing heterocycle, specifically an azetidine derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methoxypropyl)azetidine hydrochloride typically involves the alkylation of azetidine with 3-methoxypropyl halides under basic conditions. One common method includes the use of sodium hydride (NaH) as a base in an aprotic solvent like dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the azetidine nitrogen attacks the electrophilic carbon of the halide, forming the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 3-(3-Methoxypropyl)azetidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles such as thiols or amines.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Sodium hydride (NaH) in DMF or other aprotic solvents.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Thiol or amine derivatives.
Scientific Research Applications
3-(3-Methoxypropyl)azetidine hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of polymers and materials with specific properties
Mechanism of Action
The mechanism of action of 3-(3-Methoxypropyl)azetidine hydrochloride involves its interaction with specific molecular targets. For instance, azetidine derivatives have been shown to inhibit mycobacterial growth by interfering with cell envelope biogenesis, specifically late-stage mycolic acid biosynthesis. This unique mechanism makes it a promising candidate for the development of new antitubercular drugs .
Comparison with Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity profiles.
Piperidines: Six-membered nitrogen-containing heterocycles commonly found in natural products and pharmaceuticals.
Uniqueness: 3-(3-Methoxypropyl)azetidine hydrochloride stands out due to its four-membered ring structure, which provides a balance between stability and reactivity. This makes it more manageable than aziridines while still offering unique reactivity compared to larger heterocycles like pyrrolidines and piperidines .
Properties
Molecular Formula |
C7H16ClNO |
---|---|
Molecular Weight |
165.66 g/mol |
IUPAC Name |
3-(3-methoxypropyl)azetidine;hydrochloride |
InChI |
InChI=1S/C7H15NO.ClH/c1-9-4-2-3-7-5-8-6-7;/h7-8H,2-6H2,1H3;1H |
InChI Key |
PJXDHVUHPLMPMV-UHFFFAOYSA-N |
Canonical SMILES |
COCCCC1CNC1.Cl |
Origin of Product |
United States |
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